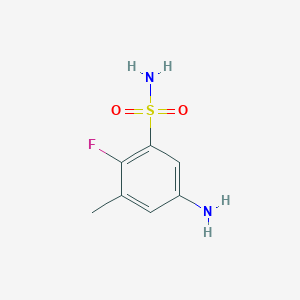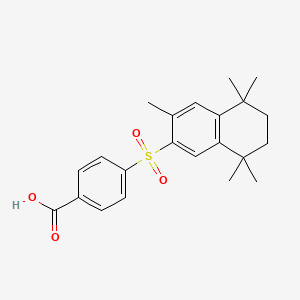
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3,3-dimethylbut-1-ene and Boc-protected amino acids.
Formation of Intermediate: The intermediate is formed through a series of reactions, including alkylation, hydrolysis, and protection steps.
Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It is investigated for its potential as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions and conformational changes. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-Boc-2-amino-3,3-dimethylbutanoic acid: A similar compound with a saturated side chain.
(S)-Boc-2-amino-3-methylpent-4-enoic acid: A compound with a different substitution pattern on the side chain.
(S)-Boc-2-amino-3,3-dimethylhex-4-enoic acid: A homolog with an extended carbon chain.
Uniqueness
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is unique due to its specific structural features, such as the presence of a double bond and the Boc protecting group. These characteristics confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15) |
InChI Key |
FPMRFGHGLLFAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)






![4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate](/img/structure/B8579346.png)


![2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline](/img/structure/B8579358.png)

